4-Chloro-6-iodothieno[3,2-d]pyrimidine
Overview
Description
4-Chloro-6-iodothieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C6H2ClIN2S and its molecular weight is 296.52 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrimidine derivatives, which include 4-chloro-6-iodothieno[3,2-d]pyrimidine, are known to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Mode of Action
It’s worth noting that pyrimidine derivatives often exert their effects by interacting with various enzymes and receptors in the body .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-iodothieno[3,2-d]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. The inhibition of these kinases can modulate signaling pathways and cellular processes. Additionally, this compound can bind to specific protein targets, altering their function and activity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival. Moreover, this compound can induce apoptosis, a programmed cell death process, in certain cell types .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit kinase activity by occupying the ATP-binding site, preventing the transfer of phosphate groups to substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of metabolites that may retain or lose the biological activity of the parent compound. The interaction of this compound with cytochrome P450 enzymes can influence its metabolic flux and the levels of metabolites produced .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For instance, this compound may be actively transported into cells by membrane transporters, influencing its intracellular concentration and bioavailability .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
Properties
IUPAC Name |
4-chloro-6-iodothieno[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClIN2S/c7-6-5-3(9-2-10-6)1-4(8)11-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXTYHBQAVCTSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClIN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676467 | |
Record name | 4-Chloro-6-iodothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225382-62-7 | |
Record name | 4-Chloro-6-iodothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-iodothieno[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.